N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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Overview
Description
N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a complex organic compound that features a cyclohexyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions. The pyridinyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the oxadiazole derivative with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridinyl ring.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the pyridinyl and oxadiazole moieties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring is known to interact with biological targets through its electron-rich nitrogen atoms, while the pyridinyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-disubstituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and have been studied for their antioxidant and antiviral activities.
N-(pyridin-2-yl)amides: These compounds contain the pyridinyl group and have been explored for their medicinal properties.
Uniqueness
N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is unique due to the combination of the cyclohexyl group, pyridinyl group, and oxadiazole ring. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPLGPHYMGUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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